Dphppc

Description

Properties

IUPAC Name |

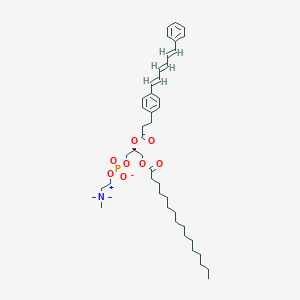

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-38-1, 117142-43-5 | |

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

DPHpPC: Structural Mechanics and Applications in Membrane Dynamics

Topic: The Structure and Function of DPHpPC (Fluorescent Membrane Probe) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Disambiguation

DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine) is a specialized fluorescent phospholipid probe used extensively in biophysical research to monitor membrane fluidity, phase transitions, and fusion events.[1][2][3]

Critical Disambiguation: In drug development contexts, this molecule is frequently confused with DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine).

-

DPHpPC (The Probe): Contains a fluorophore (DPH) in the sn-2 position. Used for sensing membrane environments.[1][2][4][5][6][7]

-

DPhPC (The Matrix): Contains branched phytanoyl chains. Used as a stable matrix for ion channel reconstitution (e.g., planar lipid bilayers for hERG safety assays) due to its resistance to electroporation and oxidation.

This guide focuses on the structure and utility of DPHpPC (The Probe).

Chemical Structure of DPHpPC[8][9]

The structural integrity of DPHpPC is designed to mimic natural phospholipids while providing a reporter moiety deep within the hydrophobic core of the bilayer.

Molecular Architecture

DPHpPC is an amphipathic molecule constructed on a glycerol backbone with three distinct domains:

-

The Hydrophilic Headgroup (sn-3):

-

Composition: Phosphocholine (PC).

-

Function: Anchors the molecule at the lipid-water interface, ensuring correct orientation within the bilayer leaflet. It mimics the headgroup of DPPC (dipalmitoylphosphatidylcholine), the most common mammalian membrane lipid, ensuring minimal perturbation of the host membrane surface.

-

-

The Structural Anchor (sn-1):

-

Composition: Palmitic Acid (C16:0).

-

Function: A saturated 16-carbon chain that provides stability and facilitates packing into the liquid-ordered (

) or gel phases of the membrane.

-

-

The Fluorescent Reporter (sn-2):

-

Composition: DPH-propionic acid (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid).

-

Structure: A rigid, rod-like polyene hydrocarbon chain (diphenylhexatriene) linked via a short propionyl spacer.

-

Function: This hydrophobic fluorophore intercalates between the acyl chains of surrounding lipids. Its fluorescence anisotropy (polarization) is directly sensitive to the rotational freedom of the surrounding environment, making it a proxy for "membrane fluidity."

-

Structural Diagram (DOT Visualization)

The following diagram illustrates the logical connectivity and functional domains of the DPHpPC molecule.

Caption: Logical architecture of DPHpPC showing the separation of the polar headgroup and the hydrophobic reporter moiety.

Mechanism of Action & Biophysical Properties[9]

Fluorescence Anisotropy

DPHpPC is primarily used to measure fluorescence anisotropy (

-

Principle: When excited with polarized light, the DPH fluorophore emits light. If the fluorophore is held rigidly (gel phase), the emitted light retains polarization (high anisotropy). If the fluorophore rotates freely (fluid phase), the polarization is lost (low anisotropy).

-

Advantage over Free DPH: Unlike free DPH, which can partition promiscuously into hydrophobic pockets of proteins or triglycerides, DPHpPC is tethered to the phospholipid bilayer. This ensures the signal comes specifically from the membrane leaflet structure.

Partitioning Behavior

-

vs.

-

Alignment: The rigid DPH rod aligns parallel to the phospholipid acyl chains.[8] This alignment allows it to report on the "order parameter" of the membrane—essentially how tightly packed the lipid tails are.

Experimental Protocol: Membrane Fusion Assay

A primary application of DPHpPC in drug development is monitoring membrane fusion (e.g., viral entry inhibitors or liposomal drug delivery).

Protocol: Lipid Mixing Assay

Objective: Monitor the fusion of "Labeled" vesicles with "Target" vesicles.

Materials:

-

Labeled Vesicles: POPC containing 1 mol% DPHpPC.

-

Target Vesicles: Unlabeled POPC (or cell mimics).

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

-

Vesicle Formation:

-

Mix lipids in chloroform. Evaporate solvent under nitrogen flow to form a thin film.

-

Hydrate film with Buffer to varying concentrations (typically 1 mM lipid).

-

Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

-

-

Baseline Measurement:

-

Place Labeled Vesicles in the fluorometer.

-

Excitation: 360 nm | Emission: 430 nm.

-

Measure fluorescence lifetime (

).[2] At high concentrations in the labeled vesicle, DPHpPC self-quenches or exhibits a specific lifetime profile due to proximity.

-

-

Fusion Initiation:

-

Inject Target Vesicles (excess, typically 10:1 ratio).

-

Add fusogenic agent (e.g., PEG, Calcium, or Fusogenic Peptide).

-

-

Data Acquisition:

-

Monitor intensity or lifetime changes over time.[5]

-

Mechanism: As fusion occurs, DPHpPC dilutes into the Target Vesicles. The spatial separation of probes changes the fluorescence lifetime or intensity (relief of self-quenching).

-

-

Quantification:

-

Calculate % Fusion using:

Where

-

Workflow Visualization (DOT)

Caption: Kinetic workflow of a DPHpPC-based lipid mixing assay for monitoring membrane fusion.

Summary of Quantitative Data (DPHpPC vs. DPH)

| Feature | Free DPH | DPHpPC (Probe) |

| Localization | Promiscuous (Core, Triglycerides, Proteins) | Anchored (Bilayer Leaflet Specific) |

| Rotational Mobility | High (Wobbles in voids) | Restricted (Tethered to glycerol) |

| Fluorescence Lifetime | ~7-10 ns (Environment dependent) | ~6-8 ns (Slightly lower due to anchor) |

| Flip-Flop Rate | Fast (Milliseconds) | Slow (Hours - negligible during assay) |

| Main Utility | Bulk fluidity measurements | Lipid mixing, Asymmetric bilayer studies |

References

-

Lentz, B. R. (1989). "Membrane fluidity as detected by diphenylhexatriene probes." Chemistry and Physics of Lipids. Link

-

Morgan, C. G., et al. (1986). "Fusion and phase separation monitored by lifetime changes of a fluorescent phospholipid probe."[5] Biochemistry. Link

-

Parente, R. A., & Lentz, B. R. (1985).[8] "Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe." Biochemistry. Link

-

VulcanChem. "Dphppc (98014-38-1) Product Data." Chemical Catalog. Link

-

Trotter, P. J., & Storch, J. (1989). "Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2): utilization of DPH-fatty acid." Biochimica et Biophysica Acta. Link

Sources

- 1. Fusion and phase separation monitored by lifetime changes of a fluorescent phospholipid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. SemRep/DATA/ABGENE/hshset_ng.str at master · LHNCBC/SemRep · GitHub [github.com]

- 4. Dphppc (98014-38-1) for sale [vulcanchem.com]

- 5. pnas.org [pnas.org]

- 6. Advantages and limitations of 1-palmitoyl-2-[[2-[4- (6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3- sn-phosphatidylcholine as a fluorescent membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advantages and limitations of 1-palmitoyl-2-[[2-[4- (6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3- sn-phosphatidylcholine as a fluorescent membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physical Properties & Engineering of DPhPC Lipid Bilayers

Executive Summary: The "Gold Standard" of Electrophysiology

In the realm of reconstituted membrane models, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is not merely a lipid; it is the structural substrate of choice for high-fidelity electrophysiology. Unlike naturally occurring lipids (e.g., POPC, DPPC) which are prone to oxidation and phase instability, DPhPC is a fully saturated, branched-chain synthetic lipid.

Its utility stems from a unique paradox: DPhPC is exceptionally fluid yet mechanically robust. This guide dissects the molecular physics driving this behavior and provides the exact protocols required to engineer stable Black Lipid Membranes (BLMs) for ion channel and nanopore sequencing applications.

Molecular Architecture & Phase Behavior[1][2]

The defining feature of DPhPC is the phytanoyl chain . Unlike the linear palmitoyl or oleoyl chains found in biological membranes, phytanoyl chains contain four methyl groups at positions 3, 7, 11, and 15.

The Steric Hindrance Effect

These methyl branches act as "molecular spacers." In a linear lipid (like DPPC), cooling allows the acyl chains to pack tightly into a rigid "gel" phase (

-

Result: DPhPC cannot crystallize into a gel phase.[1]

-

Phase Transition (

): Effectively non-existent. DPhPC remains in the Liquid Disordered (

This wide thermal stability is why DPhPC is critical for long-duration recordings; the membrane does not fluctuate between phase states during minor temperature shifts in the lab, preventing the formation of grain boundary defects that cause leakage.

Diagram 1: The Stability Mechanism

The following diagram illustrates the causal link between molecular structure and membrane stability.

Caption: Causal pathway from DPhPC's branched architecture to Giga-ohm seal stability.

Quantitative Physical Properties[1][4][5]

The following values are critical for mathematical modeling of equivalent circuits in patch-clamp or BLM amplifiers.

| Parameter | Value (Approx.) | Context & Significance |

| Phase Transition ( | < -120°C | Always fluid at experimental conditions. No phase separation artifacts. |

| Area per Lipid ( | 80.8 ± 1.0 | Significantly larger than DPPC (~64 |

| Bending Rigidity ( | ~25 - 32 | Stiffer than unsaturated lipids (like DOPC) but maintains fluidity. This rigidity resists mechanical noise. |

| Specific Capacitance ( | 0.5 - 0.6 | For Painted Bilayers (Decane). Lower due to solvent retention in the annulus. |

| Specific Capacitance ( | 0.8 - 0.9 | For Solvent-Free (Montal-Mueller). Approaches the theoretical limit of a pure dielectric capacitor. |

| Breakdown Voltage ( | ~600 - 900 mV | Extremely high. Allows for high-voltage protocols (e.g., DNA unzipping in nanopores). |

| Hydrophobic Thickness | ~28 - 32 | Matches the hydrophobic belt of many bacterial porins (e.g., |

Expert Note on Capacitance: Do not rely solely on optical observation to confirm bilayer formation. Capacitance is your primary validation metric.

-

If

: Your membrane is too thick (likely a solvent torus or "plug"). -

If

: You likely have a leaky membrane or oxidized lipids.

Experimental Protocols: Engineering the Bilayer

There are two primary methods for forming DPhPC bilayers. The choice depends on your tolerance for residual solvent.

Method A: The "Painting" Technique (Müller-Rudin)

Best for: High-throughput screening, robust channels (e.g.,

Reagents:

-

DPhPC (Powder form, >99% purity).

-

n-Decane (anhydrous).

-

Critical: 1% Hexadecane in n-Pentane (for aperture priming).

Step-by-Step Workflow:

-

Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20 mg/mL . Vortex extensively. Note: Decane is used because its volatility is low enough to remain in the annulus (torus) but high enough to allow the bilayer center to thin.

-

Aperture Priming (The Secret Step): Before adding buffer, apply 0.5

of the 1% Hexadecane/Pentane mix to the dry aperture (typically Delrin or Teflon, 50-150-

Why? This creates a hydrophobic anchor point. Without this, DPhPC often fails to "zip" across the hole.

-

-

Buffer Addition: Fill both cis and trans chambers with electrolyte (e.g., 1M KCl, 10mM HEPES, pH 7.4).

-

Painting: Dip a clean delrin brush or a pipette tip into the DPhPC/Decane mix. Gently "paint" across the submerged aperture.

-

Thinning: Apply a triangle wave voltage (

mV). You will initially see zero capacitance. As the solvent drains and the bilayer thins (forms a black spot), capacitance will jump to a square wave.

Method B: The Solvent-Free Technique (Montal-Mueller)

Best for: Voltage-gated channels sensitive to solvent, or when maximum capacitance is required.

Reagents:

-

DPhPC dissolved in Chloroform or Hexane (1-5 mg/mL).

Workflow:

-

Monolayer Formation: Fill chambers with buffer below the aperture level. Add DPhPC solution to the surface of the buffer in both chambers.

-

Evaporation: Wait 10-15 minutes for the solvent (hexane/chloroform) to evaporate, leaving a lipid monolayer at the air-water interface.

-

Raising the Level: Slowly raise the water level in both chambers simultaneously. As the water passes the aperture, it pulls the monolayers together to zip into a bilayer.

-

Validation: This method yields a thinner membrane (

) with minimal solvent artifacts.

Diagram 2: Experimental Logic Flow

This decision tree helps troubleshoot the formation process.

Caption: Workflow for DPhPC bilayer formation and troubleshooting logic.

References

-

Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Specifications. [Link]

-

Biophysical Journal. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. (Area per lipid and compressibility data).[5][6] [Link]

-

Elements IC. BLM Kit User Guide: Painting a lipid bilayer with the Montal-Mueller technique.[2] (Detailed protocol for solvent-free formation). [Link]

-

Nanion Technologies. Automated formation of lipid bilayers on microstructured chips. (High-throughput DPhPC applications). [Link]

-

Journal of Membrane Biology. Specific electrical capacitance and voltage breakdown as a function of temperature.[7] (Breakdown voltage data). [Link]

Sources

- 1. Avanti Polar Lipids 1,2-diphytanoyl-sn-glycero-3-phosphocholine, 207131-40-6, | Fisher Scientific [fishersci.com]

- 2. elements-ic.com [elements-ic.com]

- 3. elements-ic.com [elements-ic.com]

- 4. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film [jove.com]

- 5. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]

DPhPC: The Non-Transitioning Lipid Standard for Stable Membrane Biophysics

Topic: DPhPC Phase Transition Temperature: A Technical Deep Dive Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Discovery Scientists

Executive Summary

In the landscape of model membrane systems, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) stands as an anomaly. Unlike canonical lipids such as DPPC or DMPC, which exhibit sharp gel-to-liquid crystalline phase transitions (

This guide dissects the molecular mechanics behind this thermal stability, contrasting it with standard lipids, and provides validated protocols for leveraging DPhPC in high-fidelity electrophysiology and synthetic biology applications.

Molecular Architecture & The Phase Transition Anomaly

The Structural Basis of Fluidity

The defining feature of DPhPC is not its headgroup (phosphocholine, identical to DPPC) but its hydrophobic tails. Instead of linear acyl chains, DPhPC possesses phytanyl chains derived from isoprene units.

-

Methyl Branching: Each chain contains four methyl groups at positions 3, 7, 11, and 15.

-

Steric Hindrance: These methyl groups act as "molecular spacers," preventing the hydrocarbon chains from packing into a dense, ordered gel lattice (the

phase) even at extremely low temperatures. -

Result: The membrane remains in a liquid-crystalline (

) fluid state at all practical experimental temperatures.

Visualization: DPhPC vs. DPPC

The following diagram contrasts the packing efficiency of DPhPC against DPPC, illustrating why DPhPC resists freezing.

Figure 1: Structural comparison showing how methyl branching in DPhPC prevents the tight packing observed in DPPC, eliminating the phase transition.

Comparative Thermodynamics Data

The following table summarizes the phase behavior of DPhPC compared to standard lipids used in membrane research.

| Lipid | Chain Type | State at 25°C | Primary Application | |

| DPhPC | Branched (Phytanyl) | None detected (-120 to +120°C) | Fluid ( | Black Lipid Membranes (BLM), Nanopore Sequencing |

| DPPC | Saturated (C16:0) | 41°C | Gel ( | Thermosensitive Liposomes, Phase Separation Studies |

| DOPC | Unsaturated (C18:1) | -17°C | Fluid ( | General Model Membranes (GUVs) |

| POPC | Mixed (C16:0-18:1) | -2°C | Fluid ( | Physiological Mimicry |

Critical Insight: While DOPC is also fluid at room temperature, it is prone to oxidation due to its double bonds. DPhPC offers the fluidity of DOPC with the chemical stability of a saturated lipid (no double bonds to oxidize).

Validated Experimental Protocols

Protocol A: Planar Lipid Bilayer (Painting Method)

Application: Single-channel electrophysiology, Nanopore recording. Why DPhPC? Its high breakdown voltage and mechanical stability allow bilayers to last for hours to days.

Reagents:

-

DPhPC (Avanti Polar Lipids, Powder).

-

n-Decane (High purity).

-

Hexadecane (Optional, for pre-treatment).

Workflow:

-

Solubilization: Dissolve DPhPC in n-decane to a final concentration of 20–30 mg/mL .

-

Note: Ensure the lipid is fully dissolved by vortexing; the solution should be clear.

-

-

Aperture Pre-treatment (Critical):

-

Use a 1% solution of DPhPC in hexadecane.[1]

-

Paint the aperture (typically ~100 µm in a Delrin/Teflon cup) and allow it to air dry for 10-15 minutes. This makes the hydrophobic support "lipid-philic."

-

-

Bilayer Formation:

-

Fill both cis and trans chambers with buffer (e.g., 1M KCl, 10mM HEPES, pH 7.4).

-

Dip a clean Teflon loop or paintbrush into the 20 mg/mL DPhPC/decane mixture.

-

Gently "paint" across the submerged aperture.[2]

-

-

Verification:

-

Apply a triangle wave voltage (e.g., ±10 mV).

-

Monitor capacitance. A specific capacitance of ~0.6–0.8 µF/cm² confirms a thinned bilayer.

-

Protocol B: GUV Electroformation

Application: Visualizing membrane dynamics, protein binding. Why DPhPC? Forms extremely stable vesicles that do not phase separate.

Parameters:

-

Temperature: Room Temperature (22–25°C). No heating required.

-

Voltage: 2.0 – 3.0 V (Peak-to-Peak).

Workflow:

-

Deposition: Spread 10 µL of DPhPC (1 mg/mL in Chloroform) onto ITO-coated glass slides.

-

Desiccation: Vacuum desiccate for >2 hours to remove all solvent traces.

-

Assembly: Assemble the chamber with a silicone spacer and fill with 300mM Sucrose solution.

-

Electroformation:

-

Connect to function generator.[6]

-

Apply 10 Hz, 2 V for 2 hours.

-

Reduce frequency to 5 Hz, 1 V for 30 mins to detach vesicles.

-

-

Harvest: Gently pipette vesicles into an iso-osmolar Glucose solution (for density contrast).

Experimental Workflow Visualization

Figure 2: Parallel workflows for generating Planar Bilayers (BLM) and Giant Unilamellar Vesicles (GUVs) using DPhPC.

References

-

Avanti Polar Lipids. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) Product Information. Available at: [Link]

-

Tristram-Nagle, S., et al. (2010). "Structure and water permeability of fully hydrated diphytanoylPC." Biophysical Journal, 98(1), 65-74. Available at: [Link]

- Redmond, T., et al. (2012). "Assembly of DPhPC/DPhPE membranes." Langmuir, 28(9).

- Mayer, M., et al. (2003). "Microfabricated Teflon membranes for low-noise recordings of ion channels in planar lipid bilayers." Biophysical Journal, 85(4), 2684-2695. (Protocol for BLM painting).

- Hungerford, G., et al. (2020). "Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films." Membranes, 10(12), 395.

Sources

- 1. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film [jove.com]

- 2. elements-ic.com [elements-ic.com]

- 3. Optimization of Giant Unilamellar Vesicle Electroformation for Phosphatidylcholine/Sphingomyelin/Cholesterol Ternary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.pmfst.unist.hr [biophysics.pmfst.unist.hr]

- 5. Electroformation of Giant Unilamellar Vesicles from Damp Lipid films with a Focus on Vesicles with High Cholesterol Content[v1] | Preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

Advanced Characterization and Protocol Design for the Self-Assembly of DPHpPC

This technical guide details the self-assembly mechanisms, preparation protocols, and characterization of DPHpPC (1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine).

Executive Summary

DPHpPC is a functionalized phospholipid integrating the fluorescent moiety diphenylhexatriene (DPH) into the sn-2 acyl chain of a phosphatidylcholine backbone. Unlike free DPH probes which can partition ambiguously, DPHpPC co-assembles into the lipid bilayer lattice, providing a structurally anchored reporter of membrane dynamics.

This guide addresses the self-assembly of DPHpPC —specifically its formation into vesicular structures (liposomes) in aqueous media. While often used as a dopant (0.1–1 mol%) to probe host membranes, DPHpPC follows the thermodynamic laws of amphiphilic self-assembly to form stable bilayers, driven by the hydrophobic effect and geometric packing parameters.

Key Applications:

-

Membrane Biophysics: Real-time monitoring of Gel-to-Liquid Crystalline (

) phase transitions. -

Drug Delivery: Fluorescent tracking of liposomal carriers without dye leakage.

-

High-Throughput Screening: Membrane fluidity assays for drug-membrane interactions.

Molecular Architecture & Thermodynamic Drivers

The Amphiphilic Driver

The self-assembly of DPHpPC is governed by its amphiphilic structure.

-

Hydrophilic Head: Phosphocholine (zwitterionic). Hydration shell formation drives the headgroups toward the aqueous phase.

-

Hydrophobic Tail (sn-1): Palmitic acid (C16:0). Provides Van der Waals ordering.

-

Fluorescent Tail (sn-2): DPH moiety linked via a short acyl spacer. This bulky, rigid group disrupts tight packing compared to pure DPPC, typically lowering the main phase transition temperature (

) and altering the Critical Packing Parameter (CPP).

Critical Packing Parameter (CPP)

The geometry of DPHpPC dictates its supramolecular phase.

- = Volume of the hydrophobic tail.

- = Optimal headgroup area.

- = Critical chain length.

For DPHpPC,

Phase Behavior Diagram

The following Graphviz diagram illustrates the transition of DPHpPC from monomers to organized vesicular structures.

Caption: Thermodynamic trajectory of DPHpPC self-assembly from solvated monomers to defined vesicular phases.

Experimental Protocol: Preparation of DPHpPC Vesicles

Objective: Synthesize Large Unilamellar Vesicles (LUVs) of DPHpPC (or DPHpPC-doped DPPC) with a diameter of ~100 nm.

Materials & Pre-requisites

-

Lipid: DPHpPC (Storage: -20°C, under Argon).

-

Solvent: Chloroform (HPLC Grade).

-

Buffer: HEPES or PBS (pH 7.4).

-

Equipment: Rotary evaporator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve DPHpPC in chloroform to a concentration of 1–5 mM.

-

Critical Control: Perform in amber glass vials to prevent photobleaching of the DPH moiety.

Step 2: Thin Film Formation Transfer the required volume to a round-bottom flask. Evaporate solvent under a stream of Nitrogen or Argon, then vacuum desiccate for >2 hours.

-

Why? Complete removal of organic solvent is critical; trace chloroform destabilizes the bilayer and quenches fluorescence.

Step 3: Hydration (The Self-Assembly Event)

Add pre-warmed buffer (Temperature >

-

Mechanism:[1][2] Water penetrates the dry lipid stacks, causing them to swell and peel off into Multilamellar Vesicles (MLVs).

-

Action: Vortex vigorously for 30 minutes.

Step 4: Sizing (Extrusion) Pass the MLV suspension through 100 nm polycarbonate filters 11–21 times using an extruder heated to 50°C.

-

Result: This applies shear stress, converting onion-like MLVs into uniform Large Unilamellar Vesicles (LUVs).

Characterization Techniques

To validate the self-assembly and functional integrity of DPHpPC vesicles, a multi-modal approach is required.

Quantitative Metrics Table

| Technique | Parameter Measured | Expected Outcome for DPHpPC LUVs |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter ( | 100 ± 10 nm (PDI < 0.1) |

| Fluorescence Anisotropy ( | Rotational Diffusion / Order | High ( |

| Zeta Potential | Surface Charge | Near Neutral (-5 to +5 mV) unless doped with charged lipids |

| Cryo-TEM | Morphology | Spherical, unilamellar bilayers (Thickness ~4–5 nm) |

Fluorescence Anisotropy: The Gold Standard

Since DPHpPC is a reporter probe, anisotropy is the primary validation of its insertion into the bilayer.

Protocol:

-

Excitation: 360 nm | Emission: 430 nm.

-

Measure intensities:

(Vertical-Vertical) and -

Calculate Anisotropy (

):

Interpretation:

-

High r: The DPH tail is constrained (Gel phase, rigid assembly).

-

Low r: The DPH tail is tumbling freely (Liquid crystalline phase, fluid assembly).

-

Self-Validation: If

remains near 0 (<0.05), the lipid has not assembled into a bilayer or is aggregated in solution.

Mechanistic Pathway of Signal Transduction

When used as a sensor, DPHpPC reports on membrane perturbations (e.g., drug insertion).

Caption: Logic flow of DPHpPC sensing mechanism. Drug insertion increases disorder, increasing rotation, and decreasing anisotropy.

References

-

Parente, R. A., & Lentz, B. R. (1985). Advantages and limitations of 1-palmitoyl-2-[[2-[4-(6-phenyl-trans-1,3,5-hexatrienyl)phenyl]ethyl]carbonyl]-3-sn-phosphatidylcholine as a fluorescent membrane probe. Biochemistry, 24(23), 6178–6185. Link

-

Repáková, J., et al. (2004). Influence of DPH on the Structure and Dynamics of a DPPC Bilayer. Biophysical Journal, 88(5), 3398–3410. Link

-

London, E., & Feigenson, G. W. (1981). Fluorescence quenching in model membranes. Biochemistry, 20(7), 1932–1938. Link

-

Avanti Polar Lipids. Liposome Preparation via Extrusion. Technical Guide. Link

Sources

An In-Depth Technical Guide: Elucidating the Interaction of Cholesterol with Diphytanoylphosphatidylcholine (DPhPC) Membranes

Introduction

In the intricate world of cellular biology, the plasma membrane is not merely a passive container but a dynamic, semi-permeable barrier that orchestrates a vast array of life-sustaining processes. Its biophysical properties, such as fluidity, permeability, and mechanical strength, are critical for functions ranging from signal transduction to molecular transport.[1] These properties are largely governed by the membrane's lipid composition, with cholesterol playing a singularly crucial role in mammalian cells.[2] Cholesterol, an amphipathic sterol, intercalates into the lipid bilayer, profoundly modulating its structure and behavior.[3]

To deconstruct the complex interactions within a native cell membrane, researchers rely on well-defined model systems. Among the most powerful of these is the Diphytanoylphosphatidylcholine (DPhPC) membrane. DPhPC is a synthetic phospholipid distinguished by its branched phytanoyl acyl chains. This unique branched structure sterically hinders the close packing required for the formation of a crystalline gel phase, meaning DPhPC membranes exist in a fluid, liquid-disordered state across a broad range of temperatures. This characteristic makes DPhPC an exemplary model for isolating and studying the effects of cholesterol on membrane fluidity and order, independent of temperature-induced lipid phase transitions.[4]

This guide provides a detailed exploration of the fundamental interactions between cholesterol and DPhPC membranes. We will delve into the molecular mechanisms driving cholesterol's famous "condensing effect," the resulting phase behavior, and the state-of-the-art experimental and computational techniques used to characterize these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this vital biomolecular partnership.

The Dual Nature of Cholesterol: The Condensing and Ordering Effect

The most well-documented influence of cholesterol on fluid-phase phospholipid bilayers is the "condensing effect."[5] This phenomenon was first observed in monolayer experiments and has since been extensively confirmed in bilayer systems.[5] It is not merely a matter of filling space; rather, it is a sophisticated interaction rooted in the unique geometry of the cholesterol molecule. The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of the DPhPC lipids. This interaction sterically constrains the motion of the upper segments of the phytanoyl chains, forcing them into a more extended, all-trans conformation.[6]

This molecular ordering has several critical, macroscopic consequences:

-

Increased Acyl Chain Order: The alignment of the lipid chains parallel to the cholesterol molecule significantly increases the orientational order of the bilayer's hydrophobic core. This is quantifiable through techniques like Nuclear Magnetic Resonance (NMR), which measures the deuterium order parameter (SCD) of specifically labeled lipids.[7][8]

-

Decreased Area per Lipid (APL): As the lipid chains become more ordered and extended, they pack more efficiently, reducing the average surface area occupied by each lipid molecule.[7][9] This decrease in APL is greater than what would be expected from simple ideal mixing, highlighting the non-ideal, favorable interaction between cholesterol and the phospholipids.[10]

-

Increased Membrane Thickness: To conserve the volume of the now-extended acyl chains within a smaller surface area, the membrane must thicken.[5] This increase in the phosphate-to-phosphate distance across the bilayer is readily measured by scattering techniques.[5][11]

This trifecta of effects—increased order, decreased area, and increased thickness—collectively defines the condensing effect, transforming the membrane into a more robust and less permeable barrier.

Caption: Cholesterol induces a transition from a disordered to an ordered state.

Quantitative Impact of Cholesterol on Membrane Structure

The structural changes induced by cholesterol are concentration-dependent. Data from molecular dynamics simulations and experimental studies on phosphatidylcholine (PC) bilayers provide a clear picture of this relationship.

| Cholesterol (mol%) | Change in Area per Lipid (APL) | Change in Membrane Thickness | Acyl Chain Order (SCD) |

| 0 | Baseline (~70-75 Ų) | Baseline | Low |

| 10 | Decrease | Increase | Moderate Increase |

| 20 | Significant Decrease | Significant Increase | High |

| 30 | Approaching Saturation | Approaching Maximum | Very High |

| 40 | Saturated (~45-50 Ų) | Maximum | Saturated |

| 50 | Saturated | Maximum | Saturated |

| (Note: Absolute values are lipid-specific; trends are general for fluid PC bilayers. Data synthesized from multiple sources for illustrative purposes).[5][7][9][11][12] |

Phase Behavior: The Emergence of the Liquid-Ordered (Lo) Phase

The incorporation of cholesterol into a DPhPC bilayer does more than just condense the membrane; it induces the formation of a distinct thermodynamic phase known as the liquid-ordered (Lo) phase.[13] This phase is a fascinating hybrid, exhibiting properties of both a solid-like gel phase and a fluid-like liquid phase.

-

Liquid-Disordered (Ld) Phase: This is the native state of a pure DPhPC bilayer. It is characterized by low acyl chain order (high number of gauche defects) and high lateral mobility of the lipid molecules.

-

Liquid-Ordered (Lo) Phase: In the presence of sufficient cholesterol (typically >20-25 mol%), the membrane transitions to the Lo phase. This state is defined by high acyl chain order (similar to a gel phase) but retains a high rate of lateral diffusion for both lipids and cholesterol (characteristic of a fluid phase).[14]

The existence of the Lo phase is fundamental to the "lipid raft" hypothesis in cell biology, where cholesterol-rich Lo domains are thought to coexist with a surrounding Ld phase, creating functional platforms for protein sorting and signaling.[15] While a pure DPhPC/cholesterol system will exist as a single Lo phase at high cholesterol concentrations, understanding its properties is key to interpreting its behavior in more complex, raft-forming mixtures.

Caption: Cholesterol drives DPhPC from the Ld to the Lo phase.

Key Methodologies for Characterization

A multi-faceted approach combining computational and experimental techniques is necessary to fully elucidate the interaction between cholesterol and DPhPC membranes.

Computational Modeling: Molecular Dynamics (MD) Simulations

-

Principle: MD simulations provide an atomistic, time-resolved view of the membrane, allowing for the direct observation of molecular interactions. By solving Newton's equations of motion for every atom in the system, MD can predict macroscopic properties from first principles.[7][12]

-

Causality & Insight: This technique is invaluable for establishing cause-and-effect relationships that are difficult to observe directly in experiments. For instance, simulations clearly show how the rigid steroid ring of cholesterol physically impedes the gauche-trans isomerization of lipid acyl chains, directly causing the increase in order parameters.[12][16] MD simulations are also used to calculate APL, membrane thickness, diffusion coefficients, and the free energy of cholesterol insertion, providing quantitative data that directly complements experimental findings.[17][18]

Scattering Techniques: X-ray and Neutron Scattering

-

Principle: These techniques probe the structure of the membrane by analyzing how a beam of X-rays or neutrons is scattered by the sample. Small-angle scattering (SAXS/SANS) provides information on larger structures, such as the overall membrane thickness and lamellar repeat distance.[5][19] Wide-angle scattering (WAXS) reveals information about the lateral packing of the acyl chains.[20]

-

Causality & Insight: X-ray diffraction is the gold standard for measuring membrane thickness. The direct measurement of a decreasing lamellar d-spacing upon dehydration or an increasing phosphate-to-phosphate distance with added cholesterol provides unambiguous evidence of structural changes.[5] Neutron scattering, often paired with deuterium labeling of either the lipid or cholesterol, offers a unique advantage in determining the precise location and orientation of cholesterol within the bilayer, a feat difficult to achieve with other methods.[21][22]

Spectroscopy Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: Solid-state ²H NMR is particularly powerful for studying membranes. By replacing hydrogen atoms on the lipid acyl chains with deuterium, one can measure the quadrupolar splitting, which is directly proportional to the SCD order parameter of that specific carbon segment.[8][23]

-

Causality & Insight: NMR provides segment-specific information about acyl chain order. Experiments consistently show that cholesterol's ordering effect is most pronounced near the headgroup region and diminishes toward the center of the bilayer, providing a detailed map of its influence.[24][25] This validates the "umbrella model," where cholesterol's hydroxyl group is anchored near the lipid headgroups, and its rigid body orders the upper part of the chains.[9][26]

-

-

Fluorescence Spectroscopy:

-

Principle: This technique utilizes fluorescent probes that partition into the membrane and whose spectral properties (e.g., emission wavelength, anisotropy) are sensitive to the local environment. Probes like Diphenylhexatriene (DPH) report on the rotational freedom within the hydrophobic core (fluidity), while Laurdan reports on the hydration level at the glycerol backbone region.[27][28]

-

Causality & Insight: The addition of cholesterol to DPhPC membranes causes a significant increase in the fluorescence anisotropy of DPH, indicating a more restricted, ordered environment.[28] Simultaneously, a blue-shift in Laurdan's emission (decreased Generalized Polarization) indicates dehydration of the interfacial region as cholesterol promotes tighter lipid packing. These techniques provide a dynamic and sensitive readout of the membrane's physical state.

-

Experimental Protocol: Preparation and Characterization of DPhPC/Cholesterol LUVs

The preparation of uniform, single-lamellar vesicles is a foundational workflow for the majority of biophysical characterization studies. This protocol ensures a homogenous sample population, which is critical for obtaining reproducible and interpretable data.

Caption: Standard workflow for preparing Large Unilamellar Vesicles (LUVs).

Step-by-Step Methodology:

-

Lipid Stock Preparation: DPhPC and cholesterol are dissolved in a 2:1 (v/v) mixture of chloroform and methanol to create stock solutions of known concentration. Purity should be verified by thin-layer chromatography (TLC).

-

Mixing: Appropriate volumes of the DPhPC and cholesterol stock solutions are mixed in a round-bottom flask to achieve the desired final molar ratio.

-

Film Formation: The organic solvent is slowly evaporated under a gentle stream of inert nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask wall. Causality: A thin film maximizes the surface area for complete solvent removal and subsequent hydration.

-

Vacuum Desiccation: The flask is placed under high vacuum for at least 2 hours (preferably overnight) to remove any residual traces of organic solvent, which could alter membrane properties.

-

Hydration: The dry lipid film is hydrated with the desired aqueous buffer (e.g., PBS, HEPES). The buffer should be pre-warmed if working with lipids that have a high phase transition temperature (though not critical for DPhPC). Gentle vortexing helps to lift the lipid film from the glass, forming multilamellar vesicles (MLVs).

-

Homogenization (Freeze-Thaw): The MLV suspension is subjected to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath. Trustworthiness: This step disrupts the lamellar structure and promotes a more uniform distribution of solutes between lamellae, leading to more efficient LUV formation during extrusion.

-

Extrusion: The MLV suspension is loaded into a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). The solution is passed through the membrane 11-21 times. Causality: The high shear forces during passage through the pores rupture the MLVs and force them to re-form into unilamellar vesicles with a diameter close to the pore size.

-

Quality Control (DLS): The final vesicle suspension is analyzed using Dynamic Light Scattering (DLS). A successful preparation will show a single, narrow peak with a low Polydispersity Index (PDI < 0.1), confirming a monodisperse population of Large Unilamellar Vesicles (LUVs).

Implications for Research and Drug Development

A thorough understanding of cholesterol-DPhPC interactions provides a powerful predictive framework with significant practical applications:

-

Liposomal Drug Delivery: Cholesterol is a cornerstone ingredient in many FDA-approved liposomal drug formulations. Its condensing effect is harnessed to decrease the permeability of the bilayer to encapsulated drugs, thereby reducing premature leakage and increasing circulation time.[17] Furthermore, by stiffening the membrane, cholesterol enhances the stability of liposomes in the bloodstream.[1] The choice of cholesterol concentration allows for the fine-tuning of a vesicle's mechanical properties and release kinetics.

-

Understanding Lipid Rafts: DPhPC, when mixed with a high-Tm lipid like dipalmitoylphosphatidylcholine (DPPC) and cholesterol, creates a model system for studying Lo/Ld phase coexistence. This is a primary tool for investigating the biophysical principles that drive the formation of lipid rafts, which are implicated in everything from viral entry to immune signaling.[29]

-

Membrane Protein Function: The local lipid environment, heavily modulated by cholesterol, can allosterically regulate the function of membrane proteins. Changes in membrane thickness, curvature stress, and fluidity can directly impact the conformational equilibrium and activity of channels, receptors, and enzymes.[24]

Conclusion

The interaction between cholesterol and DPhPC is a cornerstone of model membrane biophysics. Cholesterol is not a passive filler but an active modulator that imposes order, reduces area, and increases the thickness of the fluid DPhPC bilayer, driving the formation of the liquid-ordered phase. This transformation enhances the membrane's barrier function and mechanical stability. The synergy of computational modeling with a suite of biophysical techniques—scattering, NMR, and fluorescence—has provided a remarkably detailed and consistent picture of this interaction at the molecular level. The principles gleaned from this simple, two-component system provide an invaluable foundation for understanding the complex behavior of biological membranes and for the rational design of next-generation drug delivery vehicles.

References

-

Falck, E., Patra, M., Karttunen, M., Hyvönen, M. T., & Vattulainen, I. (2004). Lessons of Slicing Membranes: Interplay of Packing, Free Area, and Lateral Diffusion in Phospholipid/Cholesterol Bilayers. Biophysical Journal. [Link]

-

Huang, Z., & London, E. (2016). Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit. Biophysical Journal. [Link]

-

Leeb, F., & Maibaum, L. (2018). Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal. [Link]

-

Franks, N. P. (1989). X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes. Chemistry and Physics of Lipids. [Link]

-

Edholm, O., & Lindahl, E. (2003). Molecular dynamics simulations of phospholipid bilayers with cholesterol. Biophysical Journal. [Link]

-

Leeb, F., & Maibaum, L. (2018). Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. arXiv. [Link]

-

Al-Sabban, M., et al. (2025). Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery. bioRxiv. [Link]

-

Nagle, J. F., & Tristram-Nagle, S. (2005). Structure of phospholipid-cholesterol membranes: An x-ray diffraction study. Physical Review E. [Link]

-

Zorn, R., et al. (2009). Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase. The European Physical Journal E: Soft Matter and Biological Physics. [Link]

-

Ali, S., et al. (2007). Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. Biophysical Journal. [Link]

-

Shi, J., et al. (2023). Cholesterol-Induced Nanoscale Variations in the Thickness of Phospholipid Membranes. Nano Letters. [Link]

-

Ohvo-Rekilä, H., et al. (2003). Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer. Biophysical Journal. [Link]

-

An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Advances. [Link]

-

Hung, W.-C., et al. (2007). The Condensing Effect of Cholesterol in Lipid Bilayers. Biophysical Journal. [Link]

-

Agha-amini-afshar, M., et al. (2020). Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [Link]

-

Pasenkiewicz-Gierula, M., et al. (2001). Cholesterol effects on the phospholipid condensation and packing in the bilayer: a molecular simulation study. FEBS Letters. [Link]

-

Hofsäß, C., et al. (2009). Effect of cholesterol on the structure of a phospholipid bilayer. Proceedings of the National Academy of Sciences. [Link]

-

Saito, K., & Tanaka, M. (2011). Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study. The Journal of Physical Chemistry B. [Link]

-

Lillo, P., et al. (2013). Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Zhao, W., et al. (2023). Cholesterol tunes lipid bilayer interactions. Chemical Science. [Link]

-

Nagle, J. F., & Tristram-Nagle, S. (2005). The phase diagrams of DPPC-cholesterol mixtures at 98% RH (a) and 75% RH (b). ResearchGate. [Link]

-

Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]

-

Armstrong, C. L., et al. (2013). Phase diagram of phospholipid/cholesterol complexes. ResearchGate. [Link]

-

Rog, T., & Pasenkiewicz-Gierula, M. (2004). Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [Link]

-

SoftSimu. (2009). Molecular Dynamics simulation of a lipid bilayer and water. YouTube. [Link]

-

Kelley, E. G., et al. (2020). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Biophysical Journal. [Link]

-

Loewen, M. C., et al. (2005). 2H NMR spectra of DPPC-d62/cholesterol/LY-165163 (7:2:1 mole ratio). ResearchGate. [Link]

-

Gimpl, G. (2018). Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view. Biological Chemistry. [Link]

-

Armstrong, C. L., et al. (2013). The Observation of Highly Ordered Domains in Membranes with Cholesterol. PLOS ONE. [Link]

-

Huang, J., & Feigenson, G. W. (2007). Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. Proceedings of the National Academy of Sciences. [Link]

-

An, R., et al. (2020). Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. RSC Publishing. [Link]

-

Mondal, J., & Bagchi, B. (2018). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. [Link]

-

Penič, S., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. Membranes. [Link]

-

Brown, M. F., & Molugu, T. R. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. SpringerLink. [Link]

-

LabXchange. (2024). Cholesterol and Its Influence on Membrane Fluidity. LabXchange. [Link]

-

Li, Y., et al. (2022). Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR. MDPI. [Link]

-

Heberle, F. A., et al. (2017). Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data. ResearchGate. [Link]

-

Molugu, T. R., & Brown, M. F. (2017). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. PubMed. [Link]

-

Hanna, R. A., et al. (2018). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic Resonance in Chemistry. [Link]

-

Oak Ridge National Laboratory. (2020). Neutrons reveal behavior of cholesterol in membranes. ORNL. [Link]

-

Leftin, A., et al. (2013). Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point. Biophysical Journal. [Link]

-

Huang, J., & Feigenson, G. W. (2007). Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. PNAS. [Link]

Sources

- 1. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. LabXchange [labxchange.org]

- 4. researchgate.net [researchgate.net]

- 5. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular dynamics simulations of phospholipid bilayers with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acert.cornell.edu [acert.cornell.edu]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Molecular Insights into Cholesterol Concentration Effects on Planar and Curved Lipid Bilayers for Liposomal Drug Delivery | bioRxiv [biorxiv.org]

- 18. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.ias.ac.in [repository.ias.ac.in]

- 20. X-ray diffraction studies of lipid phase transitions in hydrated mixtures of cholesterol and diacylphosphatidylcholines and their relevance to the structure of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neutrons reveal behavior of cholesterol in membranes [ornl.gov]

- 23. researchgate.net [researchgate.net]

- 24. Challenges and approaches to understand cholesterol-binding impact on membrane protein function: an NMR view - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [1806.02468] Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers [arxiv.org]

- 27. Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 28. repositorio.uc.cl [repositorio.uc.cl]

- 29. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Phospholipid Research: Dipalmitoylphosphatidylcholine (DPPC) and Diphytanoylphosphatidylcholine (DPhPC)

A Note on the Query: The term "Dphppc" is not a standard abbreviation in the scientific literature. It is highly probable that this is a typographical error for either DPPC (Dipalmitoylphosphatidylcholine) or DPhPC (Diphytanoylphosphatidylcholine). Both are significant phospholipids in their respective fields of research. This guide will provide a comprehensive overview of both molecules to address the likely intent of the query.

Part I: Dipalmitoylphosphatidylcholine (DPPC) - The Cornerstone of Lung Surfactant and a Workhorse in Liposome Technology

Discovery and Historical Context

The story of Dipalmitoylphosphatidylcholine (DPPC) is intrinsically linked to the understanding of pulmonary physiology. While the parent molecule, phosphatidylcholine, was known earlier, the specific importance of the dipalmitoyl variant came to light with research into lung surfactant. In the 1960s, it was established that a substance lining the alveoli was responsible for reducing surface tension, preventing lung collapse at the end of expiration.[1][2][3] Subsequent analysis revealed this "anti-atelectasis factor" to be a complex mixture of lipids and proteins, with DPPC being the most abundant and critical lipid component.[1][2][3][4][5][6] This discovery was a landmark in respiratory medicine, leading to the development of exogenous surfactant therapies for premature infants suffering from Respiratory Distress Syndrome (RDS), a condition caused by insufficient surfactant production.[1][7]

Chemical Structure and Biophysical Properties

DPPC is a glycerophospholipid with a choline headgroup and two saturated 16-carbon fatty acid chains (palmitic acid).[1][3] Its amphipathic nature, with a hydrophilic head and two hydrophobic tails, dictates its self-assembly into structures like micelles, liposomes, and lipid bilayers in aqueous environments.[1]

| Property | Value | Source |

| Chemical Formula | C40H80NO8P | [1] |

| Molar Mass | 734.053 g/mol | [1] |

| Phase Transition Temperature (Tm) | ~41 °C | [3] |

The saturated nature of its acyl chains allows for tight packing, resulting in a relatively high phase transition temperature. At physiological temperature (37°C), pure DPPC exists in a more ordered gel phase.[1]

Caption: Chemical structure of DPPC.

Biosynthesis of DPPC

The primary site of DPPC synthesis for lung surfactant is the type II pneumocytes in the alveoli.[1][3][5] The synthesis occurs in the endoplasmic reticulum via two main pathways: the de novo pathway and the remodeling pathway.[8]

De Novo Pathway: This is the principal pathway for phosphatidylcholine synthesis.

Caption: De novo synthesis pathway of DPPC.

Remodeling Pathway: This pathway modifies existing phosphatidylcholine molecules to have two palmitoyl chains.[8]

Key Research Applications

-

Pulmonary Surfactant: DPPC is the primary component of both natural and synthetic lung surfactants used to treat RDS in premature infants.[1][2][7] Research continues to optimize surfactant formulations for various lung diseases.

-

Liposomal Drug Delivery: DPPC is widely used in the formulation of liposomes for drug delivery.[1][9][10][11] Its biocompatibility and ability to form stable bilayers make it an excellent carrier for both hydrophilic and hydrophobic drugs.

Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration

This method is a standard procedure for preparing multilamellar vesicles (MLVs).

-

Lipid Film Formation:

-

Dissolve DPPC powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.

-

Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) at a temperature above the phase transition temperature of DPPC (>41°C). This allows the lipids to swell and form MLVs.

-

-

Sizing (Optional):

-

To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to:

-

Sonication: Using a probe or bath sonicator.

-

Extrusion: Passing the MLVs through polycarbonate membranes with defined pore sizes.

-

-

Part II: Diphytanoylphosphatidylcholine (DPhPC) - The Gold Standard for Artificial Bilayers and Ion Channel Research

Discovery and Historical Context

Diphytanoylphosphatidylcholine (DPhPC) is a synthetic phospholipid.[13][14] Its development was driven by the need for exceptionally stable and electrically resistant model membranes for biophysical studies, particularly in the field of electrophysiology.[13][15][16] Unlike naturally occurring phospholipids with straight acyl chains that can pack into a gel phase, the branched structure of DPhPC's phytanoyl chains prevents crystallization and maintains a fluid state over a broad range of temperatures.[14][17][18] This remarkable stability has made it the lipid of choice for creating artificial planar lipid bilayers to study the function of ion channels and other membrane proteins.[13][19][20][21]

Chemical Structure and Biophysical Properties

DPhPC is characterized by its two phytanoyl chains, which are 16-carbon chains with methyl branches at the 3, 7, 11, and 15 positions.[22] These branches sterically hinder close packing, resulting in a lipid bilayer with high fluidity and low permeability to ions and water.[16][17][21][23]

| Property | Value | Source |

| Chemical Formula | C48H96NO8P | [22] |

| Molar Mass | 846.26 g/mol | [22] |

| Phase Transition Temperature (Tm) | < -120 °C | [] |

The extremely low phase transition temperature ensures that DPhPC membranes remain in a fluid state under typical experimental conditions.[]

Caption: Chemical structure of DPhPC.

Key Research Applications

-

Planar Lipid Bilayers (PLBs): DPhPC is the most common lipid for forming PLBs to study single-channel electrical recordings of ion channels.[13][25] The high electrical resistance (giga-ohm seal) and mechanical stability of DPhPC membranes are crucial for resolving the picoampere currents that flow through a single channel.[15]

-

Model Membranes for Biophysical Studies: The stability and well-defined properties of DPhPC bilayers make them an excellent model system for studying lipid-protein interactions, membrane fusion, and the effects of drugs on membrane properties.[21][26]

-

Biosensors: DPhPC-based bilayers are used in the development of biosensors, where the incorporation of specific proteins or receptors allows for the detection of target analytes.[23]

Experimental Workflow: Planar Lipid Bilayer (PLB) Formation for Ion Channel Recording

This workflow outlines the "painting" method for forming a PLB.

Caption: Workflow for a planar lipid bilayer experiment.

References

- Leveraging DPhPC for Robust Model Membranes in Biophysical Research. (2026, February 15). Ningbo Inno Pharmchem Co., Ltd.

-

Dipalmitoylphosphatidylcholine. In Wikipedia. [Link]

-

Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports. [Link]

-

Pathway of significance for the synthesis of pulmonary surfactant. PubMed. [Link]

-

A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubicin to Cells. PMC. [Link]

-

Pulmonary surfactant. In Wikipedia. [Link]

-

Pathways for synthesis of dipalmitoylphosphatidylcholine (DPPC) by lung alveolar epithelial cells. ResearchGate. [Link]

-

Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity. PubMed. [Link]

-

Properties of diphytanoyl phospholipids at the air-water interface. PubMed. [Link]

-

Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. PubMed. [Link]

-

Current developments in drug delivery with thermosensitive liposomes. PMC. [Link]

-

Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Taylor & Francis Online. [Link]

-

Properties of Diphytanoyl Phospholipids at the Air–Water Interface. Langmuir. [Link]

-

Phospholipid Synthesis. Biochemistry - Pharmacy 180. [Link]

-

Physicochemical Analysis of DPPC and Photopolymerizable Liposomal Binary Mixture for Spatiotemporal Drug Release. Analytical Chemistry. [Link]

-

Surfactant phospholipid DPPC downregulates monocyte respiratory burst via modulation of PKC. American Physiological Society Journals. [Link]

-

Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections. Frontiers. [Link]

-

DPhPC - 2 mg. Tebubio. [Link]

-

Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. ResearchGate. [Link]

- Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine).

-

Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. MDPI. [Link]

-

Diphytanoyl lipids as model systems for studying membrane-active peptides. ResearchGate. [Link]

-

Dipalmitoylphosphatidylcholine. Grokipedia. [Link]

-

DPPC: What It Stands For & Why It Matters. DPPC. [Link]

-

Using cryo-EM to measure the dipole potential of a lipid membrane. PNAS. [Link]

-

Electroporation Threshold of POPC Lipid Bilayers with Incorporated Polyoxyethylene Glycol (C12E8). The Journal of Physical Chemistry B. [Link]

-

DIPALMITOYLPHOSPHATIDYLCHOLINE, DL. National Center for Advancing Translational Sciences. [Link]

-

Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. ResearchGate. [Link]

-

How to get started with lipid bilayer experiments. Elements srl. [Link]

-

DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture. MDPI. [Link]

-

Capacitance measurement during the interaction of two DPhPC bilayers. ResearchGate. [Link]

-

Order^disorder transition in bilayers of diphytanoyl phosphatidylcholine. ScienceDirect. [Link]

-

Reversible Formation of Nanodomains in Monolayers of DPPC Studied by Kinetic Modeling. Biophysical Journal. [Link]

-

Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. MDPI. [Link]

-

PEGylated DPPC/Anti-SNAP25 Antibody Targeted Liposomes from Langmuir Monolayer Study to Formulations. Bentham Science Publishers. [Link]

-

Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PubMed. [Link]

-

Membrane packing geometry of diphytanoylphosphatidylcholine is highly sensitive to hydration: phospholipid polymorphism induced by molecular rearrangement in the headgroup region. PMC. [Link]

-

Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Lund University. [Link]

Sources

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Pulmonary surfactant - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Frontiers | Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections [frontiersin.org]

- 7. DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- [drugs.ncats.io]

- 8. researchgate.net [researchgate.net]

- 9. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diphytanoyl lipids as model systems for studying membrane-active peptides - Enamine [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. hwhuang.rice.edu [hwhuang.rice.edu]

- 19. medchemexpress.com [medchemexpress.com]

- 20. tebubio.com [tebubio.com]

- 21. medkoo.com [medkoo.com]

- 22. caymanchem.com [caymanchem.com]

- 23. researchgate.net [researchgate.net]

- 25. elements-ic.com [elements-ic.com]

- 26. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Dipalmitoylphosphatidylcholine (DPPC) Beyond the Pulmonary System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid composed of a hydrophilic phosphocholine head group and two hydrophobic 16-carbon palmitic acid tails.[1] It is most renowned as the principal and most surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli, thereby preventing their collapse during exhalation.[2][3] While this role is critical and well-documented, the biological functions of DPPC extend far beyond the confines of the lungs. Its unique biophysical properties dictate its involvement in a diverse array of physiological and pathophysiological processes, from modulating cell membrane stability and immune responses to ensuring the frictionless movement of our joints.

This technical guide provides an in-depth exploration of the non-pulmonary biological functions of DPPC. Moving beyond its classical role, we will dissect its contributions to cellular and supramolecular structures, its significant immunomodulatory capabilities, its function as a key biomolecule in lubrication, and its involvement in critical signaling pathways such as apoptosis. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of DPPC's functions but also detailed experimental protocols to facilitate further investigation into this remarkably versatile phospholipid.

Part 1: DPPC in Cellular and Supramolecular Structures

A Key Modulator of Cell Membrane Stability and Fluidity

While not the most abundant phospholipid in most cell membranes, DPPC plays a crucial structural role. The two saturated palmitic acid tails allow for tight packing, creating ordered, gel-like domains within the more fluid membrane. This property imparts significant structural integrity and stability to the lipid bilayer.

The incorporation of DPPC into a cell membrane significantly alters its biophysical properties:

-

Membrane Fluidity: By forming more rigid structures, DPPC reduces the overall fluidity of the membrane. This change can influence the lateral mobility and function of embedded membrane proteins and receptors.[4]

-

Molecular Packing: The presence of DPPC affects the packing of adjacent lipids and proteins, influencing membrane permeability and interactions with extracellular molecules.

These structural alterations are not merely passive; they have profound implications for cellular function. For instance, changes in membrane fluidity mediated by DPPC have been shown to be a key mechanism in its ability to modulate the function of membrane-associated enzymes, such as NADPH oxidase in immune cells.[4]

A Cornerstone of Liposomal Drug Delivery Systems

The amphipathic nature of DPPC makes it an ideal building block for liposomes, which are microscopic vesicles used as sophisticated drug delivery vehicles.[2][5] DPPC-based liposomes are widely employed in pharmaceutical development due to their excellent biocompatibility, biodegradability, and low cost.[5][6] They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

A significant innovation in this field is the development of Thermosensitive Liposomes (TSLs) . DPPC has a characteristic gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[7][8] By formulating liposomes primarily from DPPC, a drug carrier can be designed to be stable at physiological body temperature (37°C) but to rapidly release its encapsulated payload when subjected to mild local hyperthermia (40-42°C).[7] This allows for triggered drug release specifically at a target site, such as a tumor, that is being gently heated, thereby increasing efficacy and reducing systemic toxicity. Other strategies include the development of photo-triggerable liposomes, which release their contents upon exposure to specific wavelengths of light.[9]

Part 2: Immunomodulatory and Inflammatory Responses

DPPC is an active modulator of the innate immune system, particularly influencing the function of monocytes and macrophages. This immunomodulatory capacity suggests a role in maintaining immune homeostasis.

Attenuation of the Pro-inflammatory Monocyte Response

Research has demonstrated that DPPC can significantly down-regulate key inflammatory functions of monocytes.[4][10]

-

Inhibition of Oxidative Burst: DPPC pre-incubation has been shown to inhibit the production of reactive oxygen intermediates (ROIs), also known as the respiratory burst, in monocytic cells by up to 30-50%.[4][11] This inhibitory effect occurs in response to various stimuli, including zymosan and phorbol-12-myristate-13-acetate (PMA).[4]

-

Suppression of Cytokine Release: DPPC can significantly reduce the release of the potent pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from monocytic cells.[4]

-

Inhibition of Lipopolysaccharide (LPS) Signaling: DPPC may attenuate lung inflammation by inhibiting LPS-induced cytokine production in monocytes and epithelial cells.[10][12]

The primary mechanism for this anti-inflammatory activity appears to be the modulation of intracellular signaling cascades, rather than direct scavenging of ROIs or inhibition of enzyme assembly.[11]

A Signaling-Centric Mechanism: The Role of Protein Kinase C (PKC)

The inhibitory effects of DPPC on the monocyte respiratory burst are not mediated by the well-known Mitogen-Activated Protein Kinase (MAPK) pathways like p44/p42 or p38.[4] Instead, evidence points towards the modulation of Protein Kinase C (PKC), a critical enzyme in the activation of NADPH oxidase, the enzyme complex responsible for ROI production.[11] Specifically, DPPC has been shown to attenuate the activation and translocation of the PKCδ isoform to the cell membrane, which is a key step in initiating the oxidative burst.[11] This suggests a selective mechanism of action that may be linked to the DPPC-induced changes in cell membrane fluidity and structure.

Diagram 1: Signaling Pathway of DPPC-Mediated Immunomodulation in Monocytes

Caption: DPPC integrates into the cell membrane, altering its fluidity and inhibiting the translocation and activation of PKCδ, thereby downregulating NADPH oxidase activity and the subsequent oxidative burst.

Table 1: Effect of DPPC on Monocyte Inflammatory Responses

| Parameter Measured | Cell Type | Stimulant | DPPC Concentration | Result | Reference |

| Oxidative Response (ROI Production) | MonoMac-6 (MM6) | Zymosan or PMA | 125 µg/mL | ~30% inhibition | [4] |

| TNF-α Release | MonoMac-6 (MM6) | - | 125 µg/mL | Significant inhibition | [4] |

| PKCδ Translocation | MonoMac-6 (MM6) | PMA or Zymosan | 250 µg/mL | Attenuated activation | [11] |

Part 3: A Critical Role in Biolubrication

Lubrication of Synovial Joints

The remarkable, near-frictionless motion of synovial joints is not due to cartilage alone but is critically dependent on the composition of the synovial fluid. DPPC is a key surface-active component of this fluid.[13] It adsorbs to the articular cartilage surface, forming oligolamellar layers that act as a highly effective boundary lubricant.[13][14]

This lubrication is particularly effective under the high loads experienced by weight-bearing joints.[14] Studies have demonstrated that DPPC layers can achieve exceptionally low coefficients of kinetic friction, well within the physiological range required for smooth joint movement.[13]

Furthermore, DPPC does not act in isolation. It works synergistically with other molecules in the synovial fluid, most notably hyaluronan. The association between DPPC and hyaluronan forms thick, stable, and highly lubricious composite layers at the cartilage interface, enhancing the load-bearing capacity and further reducing friction.[15][16][17]

Table 2: Frictional Properties of DPPC as a Boundary Lubricant

| System | Technique | Pressure/Load | Measured Friction Coefficient | Reference |

| DPPC Multilayers on Glass | In vitro friction rig | High load | 0.002 - 0.005 | [13] |

| DPPC-Coated Glass Surfaces | Sliding friction rig | Up to 7.5 MPa | Effective lubrication observed | [14] |

| DPPC Bilayer + Hyaluronan on Silica | AFM Colloidal Probe | > Synovial joint pressure | 0.01 | [15][16] |

Part 4: Involvement in Apoptosis and Cell Signaling